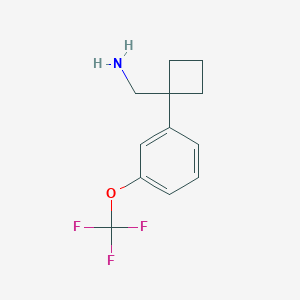![molecular formula C11H11ClFN B15278614 (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a unique azabicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and a suitable bicyclic precursor.
Cyclization Reaction: The key step involves a cyclization reaction to form the azabicyclohexane core. This can be achieved through various methods, including intramolecular cyclization or ring-closing metathesis.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes. This ensures the compound is produced in sufficient quantities for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane: Unique due to its specific substitution pattern and bicyclic structure.
(1S,5R)-1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1S,5R)-1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane: Lacks the chlorine atom, leading to different chemical properties.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H11ClFN |
|---|---|
Peso molecular |
211.66 g/mol |
Nombre IUPAC |
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H11ClFN/c12-10-3-8(13)1-2-9(10)11-4-7(11)5-14-6-11/h1-3,7,14H,4-6H2/t7-,11-/m0/s1 |
Clave InChI |
AZSSYMXRSLXDHB-CPCISQLKSA-N |
SMILES isomérico |
C1[C@@H]2[C@]1(CNC2)C3=C(C=C(C=C3)F)Cl |
SMILES canónico |
C1C2C1(CNC2)C3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


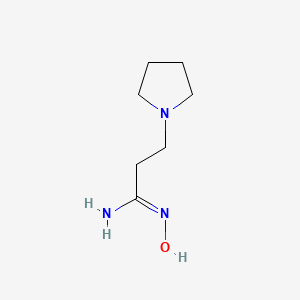
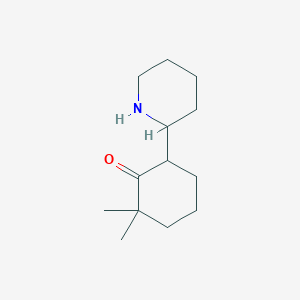
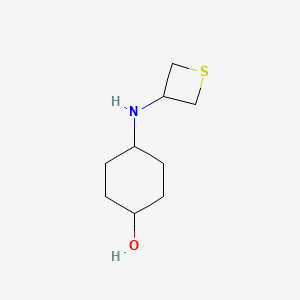
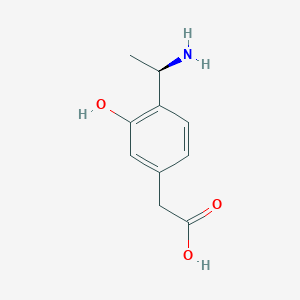
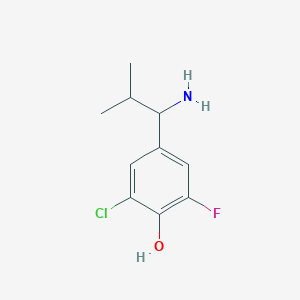

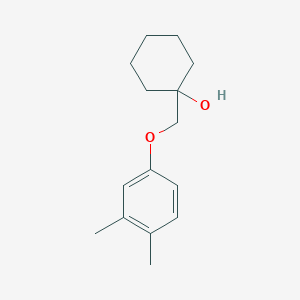
![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
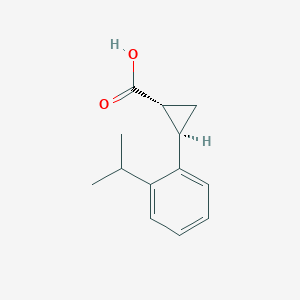
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)


